Comparative Binding Affinity (Ki) and Selectivity Against Adenosine Receptor Subtypes
LAS38096 demonstrates a balanced profile of high A2B affinity and strong subtype selectivity. Its Ki of 17 nM for the human A2B receptor places it between the sub-nanomolar affinity of OSIP339391 (Ki = 0.5 nM) and the lower affinity of CVT-6883 (Ki = 22 nM) [1]. Selectivity, measured as the ratio of Ki at off-target receptors (A1, A2A, A3) to Ki at A2B, is >60-fold for LAS38096 [1]. This is comparable to OSIP339391 (>80-fold) and superior to CVT-6883 (>50-fold) but significantly lower than the exceptionally selective PSB601 (>140-fold) [1]. This provides a distinct, quantifiable option for researchers seeking a tool compound with a specific balance of target engagement and selectivity [1].
| Evidence Dimension | Binding Affinity (Ki) and Subtype Selectivity (fold) |
|---|---|
| Target Compound Data | Ki(hA2B) = 17 nM; Selectivity > 60-fold (IC50 A1 >1000 nM, A2A >2500 nM, A3 >1000 nM) |
| Comparator Or Baseline | CVT-6883: Ki(hA2B) = 22 nM; Selectivity > 50-fold; OSIP339391: Ki(hA2B) = 0.5 nM; Selectivity > 80-fold; PSB601: Ki(hA2B) = 3.6 nM; Selectivity > 140-fold |
| Quantified Difference | LAS38096 has 1.3-fold higher A2B affinity than CVT-6883 but 34-fold lower than OSIP339391. Its selectivity is 20% higher than CVT-6883 but 57% lower than PSB601. |
| Conditions | Radioligand binding assays using recombinant human adenosine receptors expressed in mammalian cell lines. |
Why This Matters
This quantitative profile allows for the selection of an A2B antagonist with a defined window of on-target potency versus off-target liability, crucial for experimental design.
- [1] Ortore, G.; Martinelli, A. A2B Receptor Ligands: Past, Present and Future Trends. Current Topics in Medicinal Chemistry. 2010;10(9):923-940. View Source
